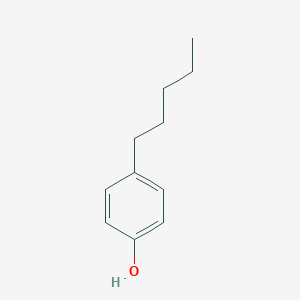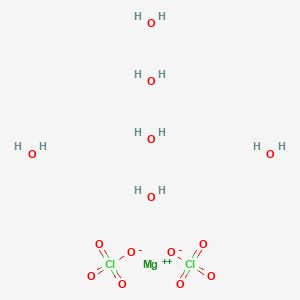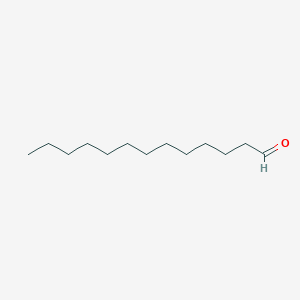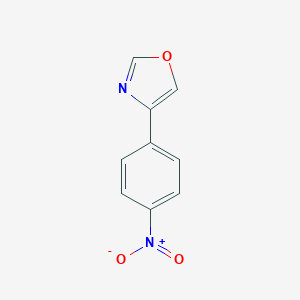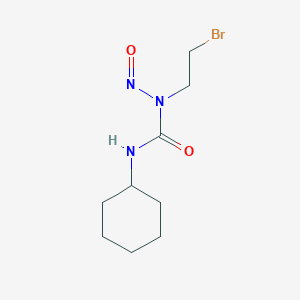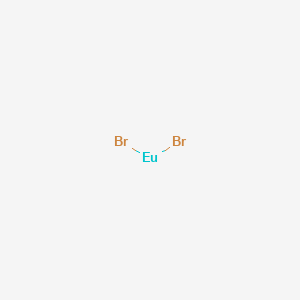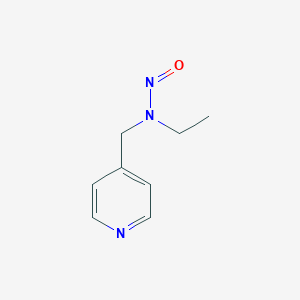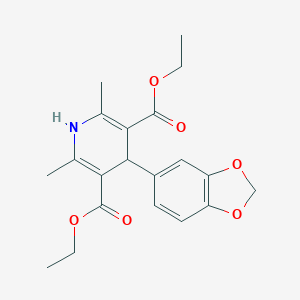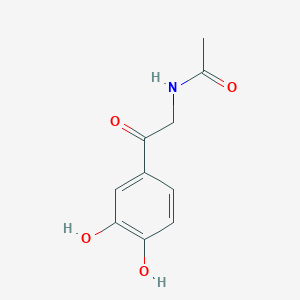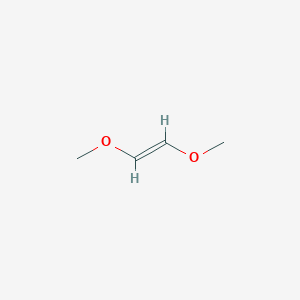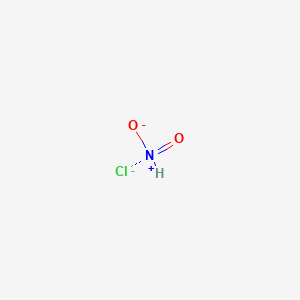
Nitryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitryl chloride is a chemical compound that is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science. It is a yellowish-brown gas with a pungent odor and is highly reactive. Nitryl chloride is an important reagent for the synthesis of various organic compounds, including amides, nitriles, and nitro compounds.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Pollution
Nitryl chloride (ClNO2) plays a significant role in atmospheric chemistry, particularly in polluted environments. Studies have demonstrated its presence in high concentrations in various regions, impacting local air quality and photochemistry. For instance, in the polluted subtropical marine boundary layer, nitryl chloride can affect the photochemistry of oxidants off the southwestern US coast and near Houston, Texas (Osthoff et al., 2008). Additionally, in northern China, it significantly influences ozone production in polluted regions (Tham et al., 2016).
DNA Damage and Protection
Nitryl chloride, formed by the reaction of hypochlorous acid with nitrite, has been implicated in nitrative damage of biomolecules, a process associated with carcinogenesis. However, certain biological and dietary antioxidants can inhibit DNA nitration induced by nitryl chloride, with compounds like dihydrolipoic acid being particularly effective (Chen et al., 2003).
Impact on Regional Photochemistry
Nitryl chloride's role in altering regional photochemistry is also noteworthy. Studies conducted in the Seoul metropolitan area during the KORUS-AQ 2016 field campaign revealed that ClNO2 can elevate net chemical production rates of ozone by approximately 25% in the morning (Jeong et al., 2018). This indicates that ClNO2 is a significant factor in the regional atmospheric chemical processes.
Laboratory Studies
Laboratory studies have furthered our understanding of nitryl chloride's formation and behavior. Research focusing on the reaction of dinitrogen pentoxide with chloride‐containing substrates has provided insights into the efficiencies of nitryl chloride formation under atmospheric conditions (Roberts et al., 2009).
Eigenschaften
CAS-Nummer |
13444-90-1 |
|---|---|
Produktname |
Nitryl chloride |
Molekularformel |
NO2Cl ClHNO2- |
Molekulargewicht |
82.47 g/mol |
IUPAC-Name |
oxido(oxo)azanium;chloride |
InChI |
InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |
InChI-Schlüssel |
HSSFHZJIMRUXDM-UHFFFAOYSA-M |
SMILES |
[NH+](=O)[O-].[Cl-] |
Kanonische SMILES |
[NH+](=O)[O-].[Cl-] |
Synonyme |
(NO2)Cl nitryl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



